molecular formula C12H15F2NO B7934955 N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline

N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline

Cat. No.: B7934955
M. Wt: 227.25 g/mol
InChI Key: WHEYRBDPJZGYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline is a substituted aniline derivative characterized by a cyclobutylmethyl group attached to the aniline nitrogen and a difluoromethoxy (-OCF₂H) substituent at the meta position of the aromatic ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups, while the cyclobutylmethyl substituent introduces steric bulk and conformational rigidity. These features may influence receptor binding affinity, solubility, and pharmacokinetic profiles.

Properties

IUPAC Name

N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)16-11-6-2-5-10(7-11)15-8-9-3-1-4-9/h2,5-7,9,12,15H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEYRBDPJZGYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline is explored for its potential therapeutic properties, particularly as an anti-inflammatory agent. Its mechanism of action involves interaction with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

  • Biological Activity : Research indicates that this compound exhibits inhibitory activity against COX-1 and COX-2 enzymes, which are targets for non-steroidal anti-inflammatory drugs (NSAIDs).
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference
This compound19.45 ± 0.0723.8 ± 0.20
Diclofenac6.741.10
Celecoxib0.040.04

This data suggests that while the compound shows promising activity against COX-2, it is less potent than established NSAIDs like celecoxib.

Organic Synthesis

The compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various substituents, enhancing its utility in the pharmaceutical industry.

Materials Science

This compound is utilized in developing specialty chemicals and materials with specific properties due to its distinct electronic characteristics imparted by the difluoromethoxy group.

Anti-Inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in inflammation comparable to standard treatments, indicating its potential as an effective anti-inflammatory agent.

Molecular Docking Studies

Docking studies have shown that this compound interacts effectively with critical residues in the active site of COX-2, suggesting a favorable binding profile that could lead to its anti-inflammatory effects.

Synthesis Optimization

The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological evaluations and enhancing its applicability in drug development.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects on the Aniline Nitrogen
  • N-(cyclobutylmethyl)-3-(difluoromethoxy)aniline : The cyclobutylmethyl group is a small, aliphatic, and strained ring system that increases steric hindrance and lipophilicity.
  • N-(3-(Difluoromethoxy)phenyl)-2-picolinamide () : The nitrogen is substituted with a picolinamide group, introducing aromaticity and hydrogen-bonding capacity via the pyridine ring. This compound was developed as a PET radiotracer for mGlu4 receptors, highlighting the role of aromatic substituents in targeting neurological targets .
  • The isoxazole ring adds rigidity and electron-withdrawing effects .
Aromatic Ring Substitutions
  • Difluoromethoxy (-OCF₂H) vs. Trifluoromethoxy (-OCF₃): 3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline (): The trifluoromethoxy group is more electronegative and lipophilic than difluoromethoxy, which may enhance metabolic stability but reduce solubility. The chloro substituent further modulates electronic properties .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Difluoromethoxy (-OCF₂H) is weakly electron-withdrawing, stabilizing the aromatic ring against electrophilic attack.
    • Oxadiazole () and isoxazole () rings are strongly electron-withdrawing, directing reactivity to specific positions on the aromatic ring .
  • Pyridinylmethyl () and benzyl groups () create larger barriers, possibly hindering binding to compact active sites .

Biological Activity

N-(Cyclobutylmethyl)-3-(difluoromethoxy)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a cyclobutylmethyl group and a difluoromethoxy substituent on an aniline backbone, which may influence its biological interactions. The presence of fluorine atoms is known to enhance metabolic stability and lipophilicity, making such compounds valuable in drug design.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within the body. The difluoromethoxy group may enhance binding affinity towards certain enzymes or receptors, potentially modulating various biochemical pathways. Further studies are required to elucidate the precise mechanisms at play.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated potent antitumor activity against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 6.92 to 8.99 μM . This suggests that this compound could similarly exhibit anticancer effects.

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are also under investigation. Research has shown that related compounds can inhibit inflammatory pathways, suggesting that this compound may possess similar capabilities .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various aniline derivatives, including those with difluoromethoxy groups, against multiple cancer cell lines. The results showed significant inhibition rates, indicating the potential for this compound to act as a lead compound in cancer therapy .
  • Mechanistic Insights : In vitro studies demonstrated that related compounds induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound could also activate similar apoptotic mechanisms .

Research Findings

Study Biological Activity IC50 Values (μM) Cell Lines Tested
Study 1Antitumor6.92 - 8.99A549, MCF-7
Study 2Anti-inflammatoryNot specifiedVarious

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Structural Modifications : To enhance potency and selectivity towards specific targets.
  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To better understand the pathways involved in its biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.